![molecular formula C15H8N2O7 B5641906 2-hydroxy-5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5641906.png)
2-hydroxy-5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
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Description
This section would typically introduce the chemical compound, its relevance, and its significance in the field of chemistry. Given the complexity of the compound , it's likely that it's involved in specialized research areas such as organic synthesis, materials science, or medicinal chemistry.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For example, a related compound was synthesized using a method involving thermal heterocyclization, which demonstrates the intricate processes required to construct such molecules (Tkachuk et al., 2020).
Molecular Structure Analysis
Crystallographic studies using techniques like X-ray diffraction are crucial for understanding the molecular structure of complex compounds. Such analyses can reveal conformations and molecular arrangements, as seen in studies of similar azo-benzoic acids (Yatsenko & Paseshnichenko, 2014).
Chemical Reactions and Properties
The chemical behavior of such compounds can involve various reactions, including catalysis and polymerization. For instance, the reaction mechanisms and properties of related benzoic acid derivatives have been studied to understand their reactivity and potential applications in material science or organic synthesis (Sivakumar et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-5-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O7/c18-12-4-2-7(5-11(12)15(21)22)16-13(19)9-3-1-8(17(23)24)6-10(9)14(16)20/h1-6,18H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZCBPVNGVHZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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